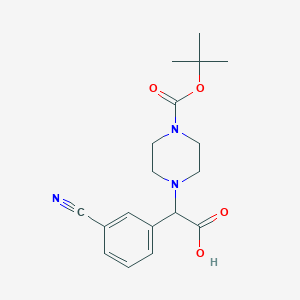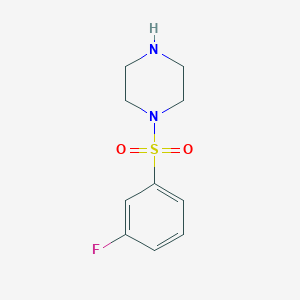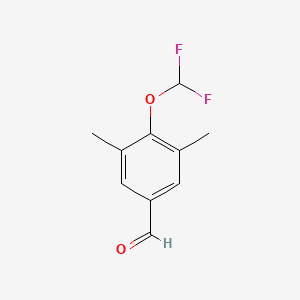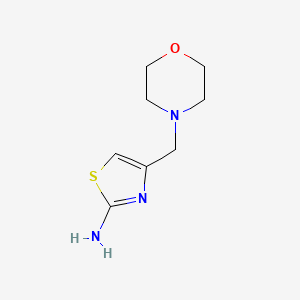
(2-氟-4-甲基吡啶-3-基)硼酸
描述
“(2-Fluoro-4-methylpyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C6H7BFNO2 . It has an average mass of 154.935 Da and a monoisotopic mass of 155.055389 Da .
Synthesis Analysis
The synthesis of pyridinylboronic acids, such as “(2-Fluoro-4-methylpyridin-3-yl)boronic acid”, often involves palladium-catalyzed cross-coupling reactions . Another method involves iridium or rhodium-catalyzed C-H or C-F borylation . These methods are generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis
The molecular structure of “(2-Fluoro-4-methylpyridin-3-yl)boronic acid” consists of a pyridine ring with a fluorine atom and a methyl group attached to it, along with a boronic acid group .Chemical Reactions Analysis
Boronic acids, including “(2-Fluoro-4-methylpyridin-3-yl)boronic acid”, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This makes them useful in various sensing applications . They also play a crucial role in carbohydrate chemistry and glycobiology .Physical And Chemical Properties Analysis
“(2-Fluoro-4-methylpyridin-3-yl)boronic acid” has a predicted boiling point of 341.5±52.0 °C and a predicted density of 1.28±0.1 g/cm3 . It has a pKa value of 6.75±0.58 (Predicted) .科学研究应用
分子结构和相互作用:
- Hernández-Negrete 等人 (2021) 探索了由 L-脯氨酸与 2-氟-3-吡啶硼酸反应获得的氧杂硼醇衍生物的分子结构和相互作用。由于该化合物能够与有机化合物和生物分子相互作用,因此有望用于医学、药理学和生物学应用 (Hernández-Negrete 等,2021).
生物材料中的构效关系:
- Brooks 等人 (2018) 研究了各种硼酸(包括与 (2-氟-4-甲基吡啶-3-基)硼酸 相似的结构)与生物学相关的二醇的结合。这项研究对于开发在生物材料应用中具有响应行为的材料具有重要意义 (Brooks、Deng 和 Sumerlin,2018).
在有机合成和化学中的应用:
- Gozdalik 等人 (2017) 讨论了氟代硼酸在有机合成、分析化学和医学中的性质和应用。这项研究突出了氟原子的吸电子特性对影响此类化合物性质的重要性 (Gozdalik、Adamczyk-Woźniak 和 Sporzyński,2017).
传感应用:
- Lacina 等人 (2014) 回顾了硼酸在传感应用中的使用。硼酸与二醇和强路易斯碱(如氟离子或氰离子)的相互作用使其在各种传感场景中很有用 (Lacina、Skládal 和 James,2014).
生物活性和荧光研究:
- Melavanki (2018) 研究了硼酸衍生物(包括与 (2-氟-4-甲基吡啶-3-基)硼酸 相似的衍生物)的荧光猝灭特性。这些研究对于设计荧光传感器和了解生物活性至关重要 (Melavanki,2018).
作用机制
Target of Action
Boronic acids, including this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a source of an organoboron reagent . The organoboron reagent is transferred from boron to palladium during the transmetalation step of the reaction . This process allows the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds synthesized .
Pharmacokinetics
It’s worth noting that the compound’s properties, such as its boiling point and density, have been predicted . These properties could potentially influence its pharmacokinetic behavior.
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds . This process is fundamental to the synthesis of a wide range of organic compounds, which can have various effects at the molecular and cellular levels depending on their specific structures and properties .
Action Environment
The action of (2-Fluoro-4-methylpyridin-3-yl)boronic acid, like many chemical reactions, can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Other environmental factors, such as pH and the presence of other chemicals, could also potentially influence its reactivity and efficacy in Suzuki-Miyaura cross-coupling reactions .
安全和危害
未来方向
Boronic acids, including “(2-Fluoro-4-methylpyridin-3-yl)boronic acid”, have immense potential in scientific research. They are valuable in medicinal chemistry and drug discovery, and their use in various areas ranging from biological labelling, protein manipulation and modification, to separation and the development of therapeutics is being explored .
属性
IUPAC Name |
(2-fluoro-4-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDOIUIFXLVQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376755 | |
| Record name | (2-Fluoro-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-methylpyridin-3-yl)boronic acid | |
CAS RN |
1029654-30-5 | |
| Record name | (2-Fluoro-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




acetic acid](/img/structure/B1332885.png)
![3-[(4-Pyridylmethyl)amino]propanenitrile](/img/structure/B1332890.png)


![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)
![([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid](/img/structure/B1332908.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)

![(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid](/img/structure/B1332925.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1332927.png)

